N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide

Description

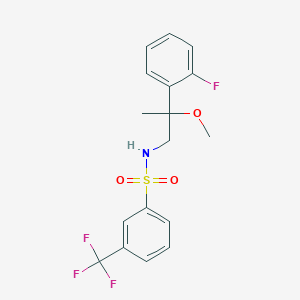

N-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-(trifluoromethyl) substituent on the aromatic ring and a 2-(2-fluorophenyl)-2-methoxypropyl group attached to the sulfonamide nitrogen. This compound’s structure combines fluorinated and methoxy groups, which are known to influence lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F4NO3S/c1-16(25-2,14-8-3-4-9-15(14)18)11-22-26(23,24)13-7-5-6-12(10-13)17(19,20)21/h3-10,22H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWDBRNTUPYZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- Compound 1g (4-(Trifluoromethyl)benzenesulfonamide derivative): Features a trifluoromethyl group at the para-position (C4) of the benzene ring, compared to the target compound’s meta-position (C3). NMR data for 1g (δH 8.12–7.65 ppm for aromatic protons) indicate distinct deshielding compared to a meta-substituted analog, which would exhibit asymmetric splitting patterns due to reduced symmetry .

- Compound 1h (3-Fluorobenzenesulfonamide derivative) : Lacks a trifluoromethyl group but includes a fluorine atom at C3. The absence of the -CF₃ group reduces steric bulk and lipophilicity, which may decrease membrane permeability but improve solubility in aqueous media .

Physicochemical Properties

- The higher melting point of 1g (180°C) compared to 1h (165°C) suggests that the para-CF₃ group enhances crystallinity via stronger intermolecular interactions (e.g., dipole-dipole or π-stacking). The target compound’s methoxypropyl chain may lower its melting point due to increased conformational flexibility .

Pharmacokinetic Considerations

- Lipophilicity : The trifluoromethyl group in both the target compound and 1g increases logP values, enhancing blood-brain barrier penetration. However, the methoxypropyl chain in the target compound may mitigate excessive lipophilicity, reducing hepatotoxicity risks .

- Metabolic Stability : Fluorinated compounds (e.g., 1h, 1201841-76-0) exhibit slower oxidative metabolism due to C-F bond strength. The target compound’s methoxy group is susceptible to demethylation, which could shorten its half-life compared to perfluorinated analogs in .

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide, with the CAS number 1797160-21-4, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 383.4 g/mol

- Structure : The compound features a benzenesulfonamide moiety with fluorinated and methoxy substituents, which contribute to its biological activity.

Biological Activity Overview

The compound exhibits significant anti-inflammatory and cytotoxic properties, as well as potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Anti-inflammatory Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, show promising anti-inflammatory effects. In a study comparing various compounds, it was found that certain derivatives achieved up to 82.9% edema inhibition compared to standard anti-inflammatory drugs such as celecoxib and diclofenac .

Table 1: Comparative Anti-inflammatory Activity

| Compound | % Edema Inhibition | Reference Drug |

|---|---|---|

| This compound | 71.2 - 82.9% | Celecoxib (85.6%) |

| Other Derivatives | Varies | Diclofenac (83.4%) |

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested at a concentration of 10 µM across a panel of 59 cancer cell lines, showing varying degrees of growth inhibition . Notably, the positive cytotoxic effects were recorded for some derivatives, indicating potential as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Lines Tested | Positive Cytotoxic Effects (PCE) |

|---|---|---|

| This compound | 59 | 2/59 - 5/59 |

| Reference Drug (Imatinib) | 59 | 20/59 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation. Molecular docking studies have suggested strong binding affinities for COX-2, indicating a potential pathway for therapeutic action against inflammatory diseases .

Case Studies

- Study on Anti-inflammatory Effects : A comparative study involving several benzenesulfonamide derivatives highlighted the anti-inflammatory potential of this compound through in vivo assessments where it exhibited significant edema reduction in animal models .

- Cytotoxic Evaluation : Another investigation focused on the cytotoxicity profile revealed that while the compound showed moderate activity against certain cancer cell lines, it did not surpass the efficacy of established chemotherapeutic agents like doxorubicin .

Q & A

Q. What mechanisms explain the enhanced metabolic stability of trifluoromethyl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.